molecular formula C14H18O4 B12298744 Ethyl 3-(3-ethoxy-4-methoxyphenyl)acrylate

Ethyl 3-(3-ethoxy-4-methoxyphenyl)acrylate

Cat. No.: B12298744
M. Wt: 250.29 g/mol
InChI Key: KTQPMXQBRMJCCF-VQHVLOKHSA-N
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Description

trans-Ethyl-3-(3-ethoxy-4-methoxyphenyl)acrylate: is an organic compound with the molecular formula C14H18O4 It is a derivative of acrylic acid and is characterized by the presence of ethoxy and methoxy groups attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-ethyl-3-(3-ethoxy-4-methoxyphenyl)acrylate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. One common method is the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of trans-ethyl-3-(3-ethoxy-4-methoxyphenyl)acrylate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or solid acid catalysts can be used to facilitate the esterification reaction. The reaction mixture is typically heated to elevated temperatures to drive the reaction to completion, followed by purification steps such as distillation to isolate the pure product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-Ethyl-3-(3-ethoxy-4-methoxyphenyl)acrylate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts or under specific reaction conditions.

Major Products:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Compounds with substituted functional groups replacing the ethoxy or methoxy groups.

Scientific Research Applications

Chemistry: trans-Ethyl-3-(3-ethoxy-4-methoxyphenyl)acrylate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules through various chemical reactions, including polymerization and cross-coupling reactions.

Biology: In biological research, this compound may be used as a precursor for the synthesis of bioactive molecules. Its derivatives can be studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine: The compound and its derivatives may have potential applications in medicinal chemistry. Researchers investigate its pharmacological properties and explore its use in drug development.

Industry: In the industrial sector, trans-ethyl-3-(3-ethoxy-4-methoxyphenyl)acrylate can be used in the production of specialty chemicals, coatings, and polymers. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of trans-ethyl-3-(3-ethoxy-4-methoxyphenyl)acrylate depends on its specific application and the context in which it is used

    Enzyme Inhibition: The compound or its derivatives may inhibit specific enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Chemical Reactivity: The compound’s functional groups can participate in chemical reactions, leading to the formation of new products with desired properties.

Comparison with Similar Compounds

    Ethyl 3-(4-ethoxy-3-methoxyphenyl)acrylate: A similar compound with slight variations in the position of the ethoxy and methoxy groups.

    Methyl 3-(3-ethoxy-4-methoxyphenyl)acrylate: A methyl ester analog with similar chemical properties.

    Propyl 3-(3-ethoxy-4-methoxyphenyl)acrylate: A propyl ester analog with comparable reactivity.

Uniqueness: trans-Ethyl-3-(3-ethoxy-4-methoxyphenyl)acrylate is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups provides distinct electronic and steric effects, making it a valuable compound for various applications.

Biological Activity

Ethyl 3-(3-ethoxy-4-methoxyphenyl)acrylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative of cinnamic acid. Its chemical structure includes an ethyl group and two methoxy and ethoxy substituents on the aromatic ring, which may influence its biological activity through various mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, impacting various biochemical processes. For instance, its derivatives have been shown to inhibit α-glucosidase, which is crucial in carbohydrate metabolism .
  • Receptor Binding : The compound may bind to specific cellular receptors, modulating signaling pathways that affect cellular functions.
  • Chemical Reactivity : The presence of functional groups allows participation in various chemical reactions, leading to the formation of bioactive metabolites.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds with similar structures have demonstrated effectiveness against E. coli biofilms, suggesting potential applications in treating bacterial infections .

Antidiabetic Activity

A notable study highlighted the compound's ability to inhibit α-glucosidase with an IC50 value significantly lower than that of acarbose, a standard antidiabetic medication. This suggests that this compound could serve as a lead compound for developing new antidiabetic agents .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. It has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Case Study: Inhibition of α-Glucosidase

In vitro studies assessed the α-glucosidase inhibition activity of this compound. The results demonstrated an IC50 value that indicates a strong inhibitory effect compared to traditional inhibitors like acarbose. This suggests potential therapeutic applications in managing type 2 diabetes.

CompoundIC50 (µM)Reference
This compound286.39 ± 17.67
Acarbose475.65 ± 18.88

Case Study: Antimicrobial Activity Evaluation

Another study focused on the antimicrobial efficacy against various pathogens, including Staphylococcus aureus and Candida albicans. The results indicated that the compound exhibited moderate to high antimicrobial activity, supporting its potential use in developing new antimicrobial agents.

Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

ethyl (E)-3-(3-ethoxy-4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C14H18O4/c1-4-17-13-10-11(6-8-12(13)16-3)7-9-14(15)18-5-2/h6-10H,4-5H2,1-3H3/b9-7+

InChI Key

KTQPMXQBRMJCCF-VQHVLOKHSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/C(=O)OCC)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=CC(=O)OCC)OC

Origin of Product

United States

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